1-(Triisopropylsilyl)pyrrole
Overview
Description
1-(Triisopropylsilyl)pyrrole is an organic compound with the chemical formula C13H25NSi. It is a derivative of pyrrole, featuring an isopropyl group and a silyl group attached to the pyrrole ring. This compound is known for its low solubility and high thermal stability, appearing as a colorless to pale yellow liquid with a pyrrole-like odor .
Scientific Research Applications
1-(Triisopropylsilyl)pyrrole has a wide range of applications in scientific research:
Chemistry:
- Used as a reagent in various organic synthesis reactions, including perfluoroalkylation and Vilsmeier formylation .
- Acts as a building block for the synthesis of complex organic molecules .
Biology and Medicine:
- Employed in the synthesis of biologically active compounds, such as 1-(2′-deoxy-β-D-ribofuranosyl)-3-nitropyrrole .
- Investigated for its potential use in drug development and medicinal chemistry .
Industry:
Safety and Hazards
Future Directions
Mechanism of Action
- Its main targets include various electrophilic reagents such as bromine ions (Br⁺), iodine ions (I⁺), and nitrosonium ions (NO₂⁺) .
- TISP’s impact extends to downstream pathways. For instance:
- These pathways contribute to the synthesis of diverse compounds, including ethyl 2-(2,4-dinitrophenylhydrazono)-3-[1-(triisopropylsilyl)-pyrrol-2-yl]propanoate and 3-nitropyrrole .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics (ADME)
Biochemical Analysis
Biochemical Properties
1-(Triisopropylsilyl)pyrrole plays a significant role in biochemical reactions, particularly in electrophilic substitution reactions. It interacts with various electrophilic reagents such as bromine, iodine, and nitronium ions, specifically at the β-position of the pyrrole ring . These interactions are crucial for the synthesis of various heterocyclic compounds and intermediates. Additionally, this compound has been reported to generate pyrrolic cation radicals during cyclovoltammetric studies, indicating its potential involvement in redox reactions .
Cellular Effects
The effects of this compound on cellular processes are still under investigation. Preliminary studies suggest that it may influence cell signaling pathways and gene expression. The compound’s ability to participate in electrophilic substitution reactions could potentially affect cellular metabolism by altering the levels of key metabolites and intermediates
Molecular Mechanism
At the molecular level, this compound exerts its effects through interactions with various biomolecules. It has been shown to participate in perfluoroalkylation and Vilsmeier formylation reactions, which are essential for the synthesis of complex organic molecules . The compound’s ability to generate pyrrolic cation radicals suggests that it may also play a role in redox reactions and enzyme inhibition or activation
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are important factors to consider. The compound is moisture-sensitive and reacts slowly with water, which can affect its long-term stability and efficacy . Studies have shown that this compound remains stable under inert atmosphere and low temperatures, but its reactivity may decrease over time due to gradual hydrolysis . Understanding these temporal effects is crucial for optimizing experimental conditions and ensuring reliable results.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. It is essential to determine the threshold and toxic doses to ensure safe and effective use in research. High doses of the compound may lead to adverse effects, including toxicity and disruption of cellular functions
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to electrophilic substitution reactions. The compound interacts with enzymes and cofactors that facilitate these reactions, leading to the formation of key intermediates and products
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound’s hydrophobic nature and reactivity with electrophilic reagents suggest that it may interact with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation within cells, influencing its overall efficacy and function.
Subcellular Localization
The subcellular localization of this compound is determined by its chemical structure and interactions with cellular components. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Triisopropylsilyl)pyrrole is typically synthesized by reacting pyrrole with a silane reagent, such as triisopropylsilylchloromethane. The reaction is carried out under an inert atmosphere to prevent moisture interference, usually at temperatures between 2-8°C .
Industrial Production Methods: In industrial settings, the preparation of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
1-(Triisopropylsilyl)pyrrole undergoes various types of chemical reactions, including:
Electrophilic Substitution Reactions:
Reagents and Conditions: Common electrophilic reagents include bromine (Br+), iodine (I+), and nitronium ion (NO2+).
Major Products: The major products formed are substituted pyrroles, such as brominated or nitrated pyrroles.
Perfluoroalkylation and Vilsmeier Formylation Reactions:
Comparison with Similar Compounds
- 1-Phenylpyrrole
- 1-(p-Tolylsulfonyl)pyrrole
- N-Boc-pyrrole
- 3-Methylpyrrole
- 2,4-Dimethylpyrrole
Uniqueness: 1-(Triisopropylsilyl)pyrrole is unique due to its high thermal stability and low solubility, making it suitable for specific industrial applications. Its ability to generate pyrrolic cation radicals and participate in regioselective substitution reactions further distinguishes it from other pyrrole derivatives .
Properties
IUPAC Name |
tri(propan-2-yl)-pyrrol-1-ylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NSi/c1-11(2)15(12(3)4,13(5)6)14-9-7-8-10-14/h7-13H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQURXLBJJNDBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50236539 | |
Record name | N-Triisopropylsilylpyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50236539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87630-35-1 | |
Record name | N-Triisopropylsilylpyrrole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087630351 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Triisopropylsilylpyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50236539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(Triisopropylsilyl)pyrrole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.